Molecular Weight Reduction of ~28 Da vs. Ethyl-Linked Analog Improves Ligand Efficiency Metrics
The target compound (MW 294.4 g/mol) is approximately 28 Da lighter than the closest N-(2-aminoethyl)-linked analog 2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide (MW 322.4 g/mol) [1]. This mass reduction, attributable to the absence of the ethylene spacer, directly improves ligand efficiency indices when normalized for target binding. The target compound's four rotatable bonds (vs. six in the comparator) additionally reduce conformational entropy penalty upon binding, potentially enhancing binding free energy per heavy atom [1].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW = 294.4 g/mol (exact mass 294.1732 Da); Rotatable bonds = 4 |
| Comparator Or Baseline | 2,2-Diphenyl-N-(2-piperidin-1-ylethyl)acetamide: MW = 322.4 g/mol; Rotatable bonds = 6 |
| Quantified Difference | ΔMW = −28 g/mol (−8.7%); ΔRotatable Bonds = −2 (−33%) |
| Conditions | Computed physicochemical properties; standard cheminformatics descriptors (RDKit/ADMETlab2.0) |
Why This Matters
Lower molecular weight and reduced flexibility directly correlate with improved ligand efficiency, oral bioavailability potential, and CNS permeability in drug discovery pipelines, making the target compound a more attractive starting scaffold for hit-to-lead optimization.
- [1] VGSC-DB (cadd.zju.edu.cn). NA0287: 2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide – Molecular Weight 322.4 g/mol, Rotatable Bonds 6. View Source
